Allyl 2-oxo-2-phenylacetate Allyl 2-oxo-2-phenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18915002
InChI: InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

Allyl 2-oxo-2-phenylacetate

CAS No.:

Cat. No.: VC18915002

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Allyl 2-oxo-2-phenylacetate -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name prop-2-enyl 2-oxo-2-phenylacetate
Standard InChI InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2
Standard InChI Key PMQKSRSJAUZEAW-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Allyl 2-oxo-2-phenylacetate belongs to the class of alpha-keto esters, distinguished by a carbonyl group adjacent to an ester functional group. The molecule comprises an allyl group (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2-) attached to a 2-oxo-2-phenylacetate moiety, which confers both electrophilic reactivity and aromatic stability.

Molecular Characteristics

  • Molecular Formula: C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_{3}

  • Molecular Weight: 190.19 g/mol

  • Structural Features:

    • Aromatic phenyl group contributing to UV absorption and stability.

    • Alpha-keto carbonyl group enabling nucleophilic addition reactions.

    • Allyl ester moiety facilitating polymerization or further functionalization .

Physical Properties

PropertyValue
AppearanceYellow oil
Density~1.13 g/cm³ (estimated)
Boiling PointNot reported (decomposes)
SolubilitySoluble in organic solvents

The compound’s liquid state and solubility in polar aprotic solvents like dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) make it suitable for solution-phase reactions .

Synthetic Methodologies

Allyl 2-oxo-2-phenylacetate is synthesized via multiple routes, each with distinct advantages in yield and scalability.

Classical Two-Step Synthesis

  • Acyl Chloride Formation: Phenylacetic acid derivatives react with oxalyl chloride (Cl2C2O2\text{Cl}_2\text{C}_2\text{O}_2) in dichloromethane, catalyzed by dimethylformamide (DMAP), to form the corresponding acyl chloride.

  • Esterification: The acyl chloride intermediate reacts with allyl alcohol (CH2=CHCH2OH\text{CH}_2=\text{CH}-\text{CH}_2-\text{OH}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}), yielding Allyl 2-oxo-2-phenylacetate with up to 63% efficiency .

Photoinduced Aerobic Oxidation

A metal-free, visible-light-driven method utilizes eosin Y as a photocatalyst under aerobic conditions. This approach converts α-diazoesters to α-ketoesters (e.g., Allyl 2-oxo-2-phenylacetate) via singlet oxygen (1O2^1\text{O}_2) generation, achieving yields of 74–82% .

Reaction Conditions:

  • Catalyst: Eosin Y (2 mol%)

  • Light Source: 3W blue LEDs

  • Solvent: Acetonitrile (CH3CN\text{CH}_3\text{CN})

  • Time: 4–7 hours .

Comparative Analysis of Methods

MethodYield (%)CatalystReaction Time
Classical Two-Step63DMAP/Et3N\text{Et}_3\text{N}24–48 hours
Photoinduced Oxidation82Eosin Y4–7 hours

The photoinduced method offers superior efficiency and shorter reaction times, making it preferable for industrial applications .

Reactivity and Mechanistic Insights

The electrophilic carbonyl carbon in Allyl 2-oxo-2-phenylacetate drives its participation in diverse reactions, including nucleophilic additions and cyclizations.

Nucleophilic Addition

Nucleophiles (e.g., amines, alcohols) attack the alpha-keto carbonyl group, forming tetrahedral intermediates that dehydrate to yield α-hydroxy acids or imines. For example, silylene transfer generates silacarbonyl ylides, which rearrange into siloxy ketenes for further transformations .

Photochemical Behavior

Under visible light, the compound undergoes singlet oxygen-mediated oxidation, facilitating the cleavage of diazo groups to produce ketones. This pathway is critical in synthesizing heterocyclic compounds and functionalized aromatics .

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

Allyl 2-oxo-2-phenylacetate is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its alpha-keto group enables condensation reactions with hydrazines to form pyrazole derivatives, a common pharmacophore .

Polymer Chemistry

The allyl group participates in radical polymerization, yielding cross-linked polymers with applications in drug delivery systems and coatings. Copolymerization with styrene enhances thermal stability and mechanical strength .

Asymmetric Catalysis

Chiral modifications of the ester moiety facilitate its use in asymmetric aldol reactions, producing enantiomerically pure β-hydroxy ketones for natural product synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3):

    • δ 8.03–8.01 (m, 2H, aromatic protons)

    • δ 7.68–7.64 (m, 1H, aromatic proton)

    • δ 5.90–5.80 (m, 1H, allyl CH2_2=CH-)

    • δ 3.98 (s, 3H, ester OCH3_3) .

  • 13C^{13}\text{C} NMR (125 MHz, CDCl3_3):

    • δ 186.1 (C=O, keto group)

    • δ 164.1 (C=O, ester group)

    • δ 135.0–128.9 (aromatic carbons) .

Mass Spectrometry

  • ESI-HRMS: Calculated for C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_{3} [M+H]+^+: 190.0630; Found: 190.0623 .

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